molecular formula C18H22N2O2S B2684352 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide CAS No. 2034572-64-8

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide

Cat. No.: B2684352
CAS No.: 2034572-64-8
M. Wt: 330.45
InChI Key: HVMQZJYHTKJQQC-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl group linked via an ethyl chain to a thiomorpholino (a sulfur-containing morpholine analog) and a furan-3-yl moiety. The thiomorpholino group may enhance lipophilicity and binding affinity, while the furan ring could contribute to pesticidal or bioactive properties .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)18(21)19-12-17(15-6-9-22-13-15)20-7-10-23-11-8-20/h2-6,9,13,17H,7-8,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMQZJYHTKJQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Structure Biological Activity Applications Key Features
Target Compound 2-methylbenzamide + thiomorpholinoethyl + furan-3-yl Unknown (hypothesized) Potential pesticide/therapeutic Thiomorpholino (S-containing), furan ring for bioactivity
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) 2-methylbenzamide + 3-isopropoxyphenyl Pesticide Agricultural Isopropoxy group enhances stability and target binding
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) 3-furancarboxamide + 2-methyl + phenyl Pesticide Agricultural Furan ring critical for antifungal activity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + 2-hydroxy-1,1-dimethylethyl Catalyst for C–H activation Chemical synthesis N,O-bidentate directing group for metal catalysis
Compound 19 (Antiviral benzamide) Methylbenzamide + azetidine + cyclopentylamino Antiviral Therapeutic Azetidine and cyclopentyl groups enhance binding to viral protease

Key Comparative Insights

Thiomorpholino vs. Hydroxy/Dimethyl Groups

The target compound’s thiomorpholinoethyl group differs from the hydroxy-dimethyl group in ’s compound. The sulfur atom in thiomorpholino may increase lipophilicity, improving membrane permeability in biological systems compared to the hydrophilic hydroxy group. However, the hydroxy-dimethyl structure in ’s compound is optimized for metal coordination in catalysis, a feature absent in the target compound .

Furan Ring vs. Aromatic Substituents

The furan-3-yl group in the target compound is structurally analogous to fenfuram’s furan ring, which is essential for fungicidal activity . In contrast, mepronil’s isopropoxyphenyl group provides steric bulk and hydrophobicity, favoring pesticidal efficacy. The furan ring’s electron-rich nature may enhance interactions with biological targets, such as enzymes or receptors.

Therapeutic Potential vs. Antiviral Analogs

Compound 19 () demonstrates that methylbenzamide derivatives with cyclic amines (e.g., azetidine) exhibit antiviral activity by targeting viral proteases. The target compound’s thiomorpholino group could similarly modulate pharmacokinetics, though its efficacy would depend on substituent positioning and electronic effects .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide is a synthetic organic compound characterized by its unique structural components, including a furan ring, a thiomorpholine moiety, and a benzamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O1S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

This structure allows for diverse interactions with biological targets, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the furan ring and thiomorpholine moiety facilitates hydrogen bonding and hydrophobic interactions, which are essential for modulating enzyme activity.

Anticancer Potential

Recent studies have indicated that this compound may play a role in cancer research. Specifically, it has shown promise in evaluating the proliferative status of solid tumors, suggesting its potential application in cancer diagnostics and therapeutics. The mechanism through which it exerts anticancer effects may involve the inhibition of specific tumor-associated enzymes or pathways.

Cytotoxicity Assays

In vitro studies have been conducted to assess the cytotoxic effects of similar furan-based compounds against various cancer cell lines. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed IC50 values indicating significant cytotoxicity against HeLa cells . While specific data for this compound is not yet available, these findings highlight the importance of further exploration into its cytotoxic properties.

Comparative Analysis with Analog Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureIC50 (µM)Activity
Kojic Acid-24.09Positive control for tyrosinase inhibition
Analog 1-17.62Moderate tyrosinase inhibitor
Analog 3-1.12Strongest tyrosinase inhibitor among tested analogs

This table illustrates the varying degrees of inhibitory activity among related compounds, emphasizing the need for targeted research on this compound to establish its specific biological profile.

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